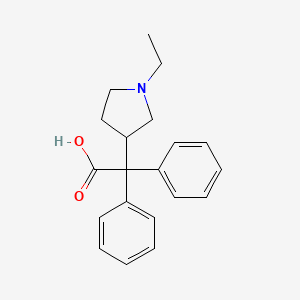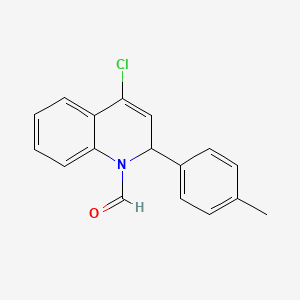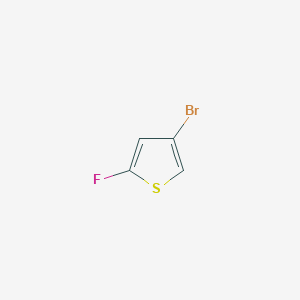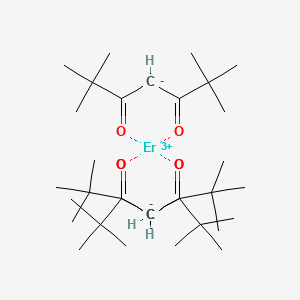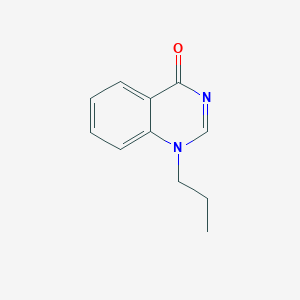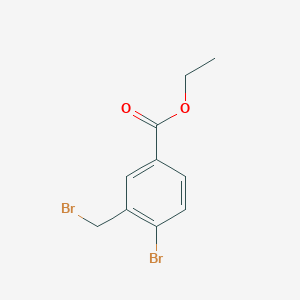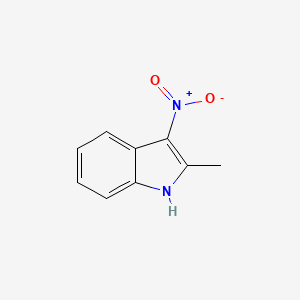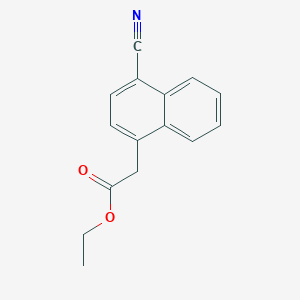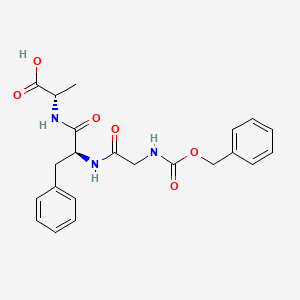
Z-Gly-Phe-Ala-OH
Overview
Description
“Z-Gly-Phe-Ala-OH” is a type of peptide compound. The “Z” in the name stands for a protective group known as “benzyloxycarbonyl” or “carboxybenzyl”, which is often used in peptide synthesis . This compound is a tripeptide, meaning it consists of three amino acids: glycine (Gly), phenylalanine (Phe), and alanine (Ala) .
Synthesis Analysis
Peptide synthesis involves a series of chemical reactions to link amino acids together in a specific order. The synthesis of “Z-Gly-Phe-Ala-OH” would involve the coupling of the amino acids Gly, Phe, and Ala in that order, with the Z group protecting the amino group during synthesis . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Molecular Structure Analysis
The molecular structure of “Z-Gly-Phe-Ala-OH” is determined by the arrangement of its constituent atoms and the bonds between them. The molecular formula of this compound is C22H25N3O6 . A tool like PepDraw can be used to draw the primary structure of the peptide and calculate theoretical peptide properties.
Chemical Reactions Analysis
In peptide synthesis, two main obstacles must be overcome: the statistical nature of the reaction and the fact that carboxylic acids and amines do not readily form amide bonds . To overcome these, selective acylation of a free amine is required. This involves deactivating all extraneous amine functions so they do not compete for the acylation reagent, and then selectively activating the designated carboxyl function so that it will acylate the one remaining free amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Z-Gly-Phe-Ala-OH” include its molecular weight (427.45000), molecular formula (C22H25N3O6), and its structure . More detailed properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Enzyme Stability
- Z-Gly-Phe-Ala-OH and its variants have been studied for their stability against enzymatic hydrolysis. A study found that certain peptides, including a pentapeptide similar to Z-Gly-Phe-Ala-OH, showed resistance to hydrolysis by enzymes like chymotrypsin and thermolysin, suggesting a method for peptide stabilization (English & Stammer, 1978).
Synthesis Techniques
- The synthesis processes of peptides, including those similar to Z-Gly-Phe-Ala-OH, have been explored. A study describes the thermal synthesis of a pentapeptide derivative, highlighting the importance of synthesis techniques in peptide chemistry (Matoni & Berndt, 1980).
Biocatalysis and Green Chemistry
- Z-Gly-Phe-Ala-OH-related compounds have been involved in green chemistry research. For example, a study on the synthesis of a dipeptide with potential food industry applications employed biocatalysis and green technologies (Ungaro et al., 2015).
Inhibitor Studies
- Compounds structurally related to Z-Gly-Phe-Ala-OH have been used to study enzyme inhibition. For instance, Z-Ala-Ala-Phe-glyoxal, a similar compound, was shown to be an inhibitor of pepsin, providing insights into enzyme interaction mechanisms (Cosgrove et al., 2007).
Peptide Synthesis Catalysis
- Research on ficin-catalyzed synthesis of peptides, including a model peptide similar to Z-Gly-Phe-Ala-OH, highlights the role of enzymes in peptide bond formation and the optimization of reaction conditions (Schuster, Mitin, & Jakubke, 1989).
Safety and Hazards
While specific safety and hazard information for “Z-Gly-Phe-Ala-OH” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions for “Z-Gly-Phe-Ala-OH” and similar peptides could involve their use in biomedical applications. For example, peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry . Furthermore, environmentally conscious methods of peptide synthesis are being developed, focusing on organic solvent-free synthetic methods using water, an environmentally friendly solvent .
properties
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-15(21(28)29)24-20(27)18(12-16-8-4-2-5-9-16)25-19(26)13-23-22(30)31-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t15-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQKYQXVAVFSW-YJBOKZPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



